molecular formula C13H11NO2S B6389380 6-(4-Methylthiophenyl)nicotinic acid CAS No. 1261951-05-6

6-(4-Methylthiophenyl)nicotinic acid

Cat. No.: B6389380
CAS No.: 1261951-05-6
M. Wt: 245.30 g/mol
InChI Key: JOVQRHQFHBCLNS-UHFFFAOYSA-N
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Description

6-(4-Methylthiophenyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO2S It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a 4-methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylthiophenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 4-methylthiophenylboronic acid and 6-bromonicotinic acid are used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

6-(4-Methylthiophenyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylthiophenyl)nicotinic acid is unique due to the presence of the 4-methylthiophenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

6-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVQRHQFHBCLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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